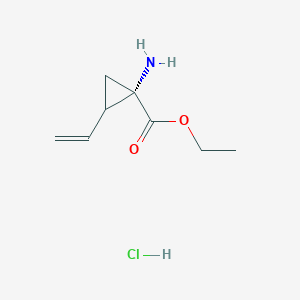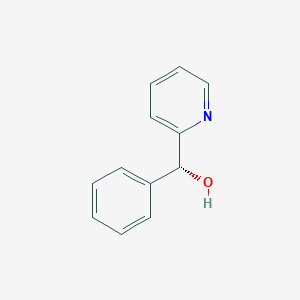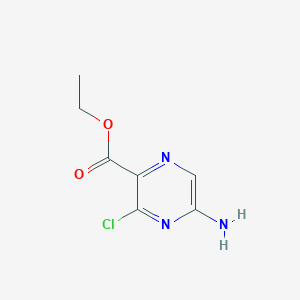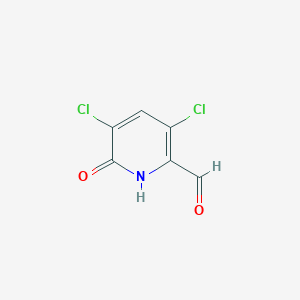
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the following structural formula:
C7H4Cl2NO2
It belongs to the pyridine family and contains both aldehyde and chlorinated functional groups. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with an appropriate aldehyde. The reaction proceeds under mild conditions and yields the desired compound .
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity:: 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Scientific Research Applications
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde finds applications in:
Medicine: It may serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers explore its reactivity and potential as a building block for more complex molecules.
Industry: Its derivatives could be used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, further investigation could reveal compounds with similar structures or reactivity patterns.
Properties
Molecular Formula |
C6H3Cl2NO2 |
|---|---|
Molecular Weight |
192.00 g/mol |
IUPAC Name |
3,5-dichloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1-2H,(H,9,11) |
InChI Key |
QMNBTQQTKJSTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



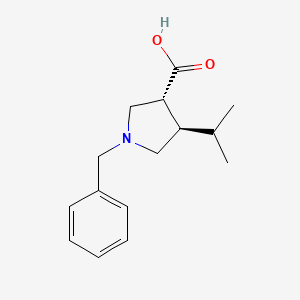

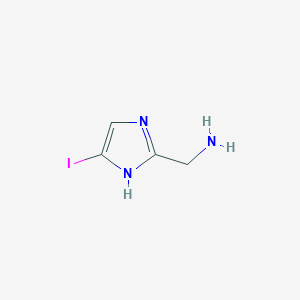
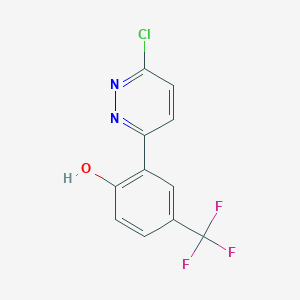
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
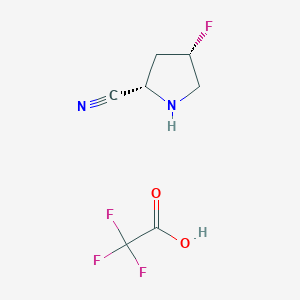
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
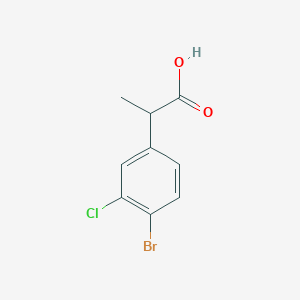
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
